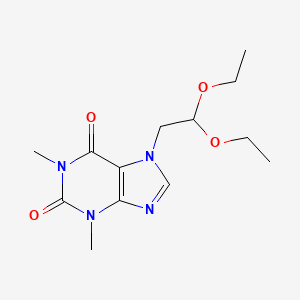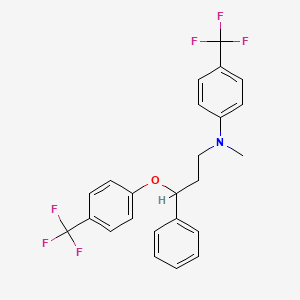
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a fused ring system with indole and dioxole moieties, as well as a tetrahydroindole ring substituted with a p-fluorobenzoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the dioxole ring and the tetrahydroindole ring. The final step involves the addition of the p-fluorobenzoyl group. Common reagents used in these reactions include halogenated solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring systems, such as:
Indole derivatives: Compounds with an indole core structure.
Dioxole derivatives: Compounds containing a dioxole ring.
Fluorobenzoyl derivatives: Compounds with a fluorobenzoyl substituent.
Uniqueness
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- is unique due to its specific combination of fused ring systems and substituents. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
50332-12-2 |
|---|---|
Fórmula molecular |
C19H14FNO3 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H14FNO3/c20-12-6-4-11(5-7-12)19(22)21-15-3-1-2-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h4-9H,1-3,10H2 |
Clave InChI |
LRHITLXORUKBQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


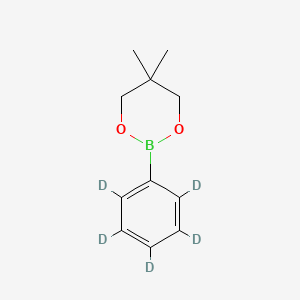

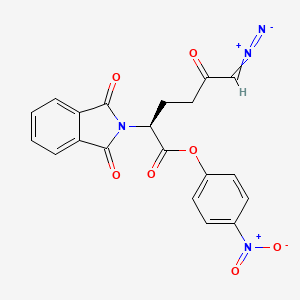
![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)

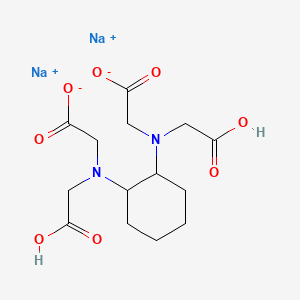
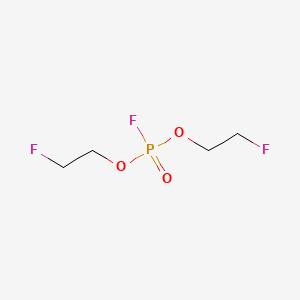
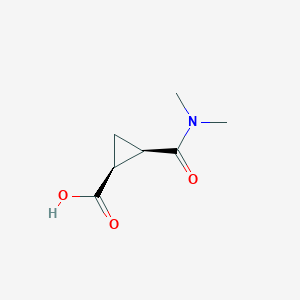
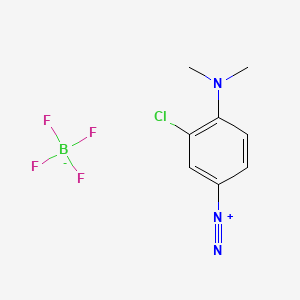
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
